molecular formula C13H13ClFN3O2S2 B2568225 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797183-22-2

3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2568225
CAS RN: 1797183-22-2
M. Wt: 361.83
InChI Key: VBEDGJDPAIAXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound of interest to scientists in various fields of research. It belongs to the class of organic compounds known as salicylic acids .


Synthesis Analysis

The synthesis of thiazole derivatives, which include “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide”, has been a subject of interest in medicinal chemistry . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, including “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide”, are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have wide applications in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” are not mentioned in the available sources.

Scientific Research Applications

Antidiabetic Activity

Fluorinated pyrazoles and benzenesulfonylurea derivatives, including compounds related to 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, have been synthesized and evaluated for their hypoglycemic properties as potential antidiabetic agents. The synthesis involves the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to pyrazoline derivatives which, upon oxidation, yield corresponding pyrazoles. These compounds exhibited significant antidiabetic activity in preliminary biological screenings, suggesting their potential as leads for future drug discovery studies (Faidallah et al., 2016).

Tautomerism Studies

Research on derivatives of 2,4-dichlorobenzenesulfonamide, closely related to the chemical structure of interest, has highlighted the tautomeric behavior of these compounds. Structural analysis through X-ray crystallography revealed insights into the intramolecular hydrogen bonding and crystalline cohesion, contributing to the understanding of their chemical behavior and potential applications in material science and pharmaceutical chemistry (Beuchet et al., 1999).

Selective Discrimination of Thiophenols

A study on the development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols using a derivative of benzenesulfonamide as a recognition unit showcases the chemical's utility in environmental and biological sciences. The probe displayed high selectivity and sensitivity, demonstrating the compound's application in detecting toxic benzenethiols in water samples, highlighting its environmental significance (Wang et al., 2012).

Human Carbonic Anhydrase Inhibitors

Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been synthesized and investigated for their binding affinity against human carbonic anhydrases, showcasing the compound's relevance in cancer research. The synthesized derivatives exhibited low nanomolar affinity, particularly against cancer-related carbonic anhydrase IX, suggesting their potential in the development of selective inhibitors for therapeutic applications (Balandis et al., 2020).

Future Directions

Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions of “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” could be in these areas.

Mechanism of Action

Target of Action

Compounds with thiazole and indole scaffolds, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . Indole derivatives, on the other hand, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Thiazole and indole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may have diverse molecular and cellular effects.

Action Environment

The solubility of thiazole in different solvents suggests that the compound’s action may be influenced by the chemical environment .

properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2S2/c14-11-7-10(1-2-12(11)15)22(19,20)17-9-3-5-18(8-9)13-16-4-6-21-13/h1-2,4,6-7,9,17H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEDGJDPAIAXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.